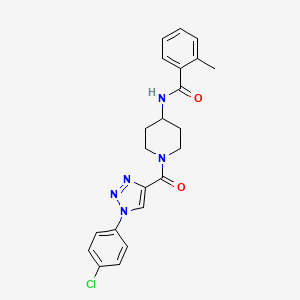

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism.

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins. This interaction can lead to changes in the conformation of the proteins, altering their activity and influencing cellular processes .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its chemical structure, formulation, and the route of administration .

Result of Action

It is known that the compound can influence cellular processes by altering the activity of its target proteins .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Activité Biologique

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide is a complex compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of reactions involving the formation of the triazole ring and subsequent modifications. The synthesis typically includes:

- Formation of the Triazole Ring : This is achieved through a click chemistry reaction between an azide and an alkyne.

- Amidation : The carboxamide group is introduced via an amidation reaction using an appropriate amine and a carboxylic acid derivative.

The resulting structure features a piperidine moiety linked to a triazole ring, which is known for its diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds with triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

- Cytotoxicity : Studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) .

- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific signaling pathways involved in cell growth and survival, including the Wnt/β-catenin pathway .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that related triazole compounds possess moderate to strong activity against several bacterial strains:

- Bacterial Inhibition : Compounds have been tested against pathogens like Salmonella typhi and Bacillus subtilis, showing effective inhibition .

- Enzyme Inhibition : Some derivatives act as inhibitors of urease and acetylcholinesterase, which are crucial in microbial metabolism and neurotransmission, respectively .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity. For example, triazole derivatives are known to interact with enzymes involved in cancer progression and microbial resistance .

- Signal Transduction Pathways : By modulating key signaling pathways such as apoptosis and cell cycle regulation, these compounds can effectively induce cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Zhou et al. (2014) | Triazole Derivative | Antiproliferative | Significant cytotoxicity against A549 cells |

| Prasad et al. (2019) | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)triazole | Anticancer | Effective against multiple cancer cell lines |

| Jadhav et al. (2017) | Various Triazoles | Antimicrobial | Effective against Salmonella and Bacillus species |

These findings underscore the therapeutic potential of triazole-containing compounds in oncology and infectious disease treatment.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methylbenzamide typically involves several steps:

- Starting Materials : The synthesis generally begins with 4-chlorophenyl derivatives and piperidine compounds.

- Triazole Formation : The formation of the triazole ring is achieved through cycloaddition reactions involving azides and alkynes or via the Huisgen reaction.

- Final Coupling : The final product is obtained by coupling the triazole with 2-methylbenzamide through acylation reactions.

This multi-step synthetic route allows for the introduction of various functional groups that can enhance the biological activity of the compound.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in preliminary studies .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have reported that triazole derivatives can exhibit anti-inflammatory properties. This effect may be beneficial in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Case Study 1: Antimycobacterial Activity

A study investigated the structure-activity relationship (SAR) of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the piperidine ring significantly influenced the compound's potency. The specific compound demonstrated a notable reduction in bacterial viability in vitro compared to standard treatments .

Case Study 2: Anticancer Mechanisms

In a separate study focusing on cancer cell lines, this compound was found to inhibit cell growth and induce apoptosis. Mechanistic studies revealed that this compound affected cell cycle progression and increased reactive oxygen species (ROS) levels within cancer cells .

Propriétés

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2/c1-15-4-2-3-5-19(15)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-8-6-16(23)7-9-18/h2-9,14,17H,10-13H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFYNUHZHKPRLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.